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For Researchers, Scientists, and Drug Development Professionals

Introduction

JF526-Taxol (TFA) is a fluorogenic microtubule probe that enables high-resolution visualization
of the microtubule cytoskeleton in living cells. This compound consists of the microtubule-
stabilizing agent, Taxol (paclitaxel), conjugated to the bright and photostable Janelia Fluor®
526 (JF526) dye. A key feature of JF526-Taxol is its fluorogenicity; it exhibits minimal
fluorescence until it binds to microtubules, significantly reducing background noise and
eliminating the need for wash-out steps, making it ideal for live-cell imaging experiments.[1][2]
These characteristics make JF526-Taxol a powerful tool for studying microtubule dynamics, cell
division, and the effects of microtubule-targeting drugs in real-time. This document provides
detailed protocols for the use of JF526-Taxol in live-cell imaging, information on its mechanism
of action, and quantitative data to guide experimental design.
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Property

Value

Reference

Chemical Name

4-((8-(((1S,2R)-3-
(((2aR,4S,4aS,6R,9S,11S,12S
,12aR,12bS)-12b-Acetoxy-12-
(benzoyloxy)-4,6,11-trihydroxy-
4a,8,13,13-tetramethyl-5-oxo-
2a,3,4,4a,5,6,9,10,11,12,12a,1
2b-dodecahydro-1H-7,11-
methanocyclodeca[1]
[3]benzo[1,2-b]oxet-9-
yl)oxy)-2-hydroxy-3-oxo-1-
phenylpropyl)amino)-8-
oxooctyl)carbamoyl)-2-(3-(3,3-
difluoroazetidin-1-ium-1-
ylidene)-6-(3,3-difluoroazetidin-
1-yD)-2,7-difluoro-3H-xanthen-

9-yl)benzoate trifluoroacetate

[4]

Molecular Weight

1507.42 g/mol (as TFA salt)

[5]

Excitation Max (Aex)

531 nm

[2]

Emission Max (Aem)

549 nm

[2]

Extinction Coefficient

118,000 M~icm~?

[2]

Quantum Yield

0.87

[2]

Solubility

Soluble to 10 mM in DMSO

[5]

Storage

Store at -20°C, protect from
light.

[5]

Mechanism of Action

Taxol, the core component of JF526-Taxol, is a well-characterized microtubule-stabilizing

agent. It binds to the B-tubulin subunit of microtubules, promoting their assembly and

preventing depolymerization.[3] This disruption of normal microtubule dynamics interferes with

the formation of the mitotic spindle, a critical structure for chromosome segregation during cell
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division. Consequently, cells treated with Taxol are arrested in the G2/M phase of the cell cycle,
which can ultimately lead to the activation of apoptotic pathways and cell death.[6] The
conjugation of Taxol to the JF526 fluorophore allows for the direct visualization of these effects
on the microtubule cytoskeleton in living cells.

Signaling Pathway of Taxol-Induced Apoptosis

The stabilization of microtubules by JF526-Taxol triggers a signaling cascade that leads to cell
cycle arrest and apoptosis. The following diagram illustrates the key events in this pathway.
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Caption: Taxol-induced microtubule stabilization pathway.

Experimental Protocols
Reagent Preparation

1. Stock Solution Preparation:
o JF526-Taxol (TFA) is typically supplied as a lyophilized powder.

» To prepare a stock solution, dissolve the powder in high-quality, anhydrous dimethyl
sulfoxide (DMSO) to a final concentration of 1-10 mM.[5]

o For example, to prepare a 1 mM stock solution from 1 mg of JF526-Taxol (MW: 1507.42
g/mol ), add 663 pL of DMSO.

e Mix thoroughly by vortexing until the powder is completely dissolved.
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 Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw
cycles.

2. Storage:

o Store the lyophilized powder and DMSO stock solutions at -20°C, protected from light and
moisture.[5]

e When stored properly, the DMSO stock solution is stable for several months.
3. Working Solution Preparation:

» On the day of the experiment, thaw an aliquot of the JF526-Taxol stock solution at room
temperature.

 Dilute the stock solution to the desired final concentration in pre-warmed (37°C) complete
cell culture medium.

e |tis crucial to add the DMSO stock solution to the medium and mix immediately to prevent
precipitation of the compound. The final DMSO concentration should be kept below 0.5% to
avoid solvent-induced cytotoxicity.[7]

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining microtubules in live cells with JF526-
Taxol. Optimal conditions may vary depending on the cell type and experimental setup.
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Caption: General workflow for live-cell imaging.
1. Cell Plating:
o Plate cells on a glass-bottom imaging dish or chamber slide suitable for live-cell microscopy.

» The seeding density should be optimized to achieve 50-70% confluency at the time of
imaging.
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o Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO-.
2. Staining:

e Prepare the JF526-Taxol working solution in pre-warmed complete cell culture medium as
described above. A starting concentration of 100-500 nM is recommended.

o Carefully remove the existing medium from the cells and replace it with the medium
containing JF526-Taxol.

3. Incubation:
¢ |ncubate the cells for 30-60 minutes at 37°C in a 5% CO:2 incubator.

e The optimal incubation time may vary between cell types and should be determined
empirically.

4. Imaging:

e Place the imaging dish on the microscope stage equipped with an environmental chamber to
maintain 37°C and 5% CO..

o Use a fluorescence microscope equipped with appropriate filters for JF526 (e.g., excitation
around 525-535 nm and emission around 545-560 nm).

e As JF526-Taxol is a "no-wash" probe, imaging can be performed directly in the staining
solution.[2]

Optimization and Quantitative Analysis
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Parameter Recommended Range Notes
Start with a concentration
titration (e.g., 50, 100, 250,
500 nM) to determine the
) optimal signal-to-noise ratio for
Concentration 50 nM -1 puM

your cell type and imaging
setup. Higher concentrations
may lead to cytotoxicity with

prolonged incubation.[8]

Incubation Time

30 - 120 minutes

Shorter incubation times are
generally sufficient for
microtubule labeling. Longer
incubations may be used to
study the long-term effects of

microtubule stabilization.

Cell Type

Adherent mammalian cells

The protocol has been
successfully used in various
cell lines, including U20S and
COS7.[9][10] Optimization may
be required for suspension

cells or primary cell cultures.

Cytotoxicity

Monitor for signs of cytotoxicity

At higher concentrations and
with extended imaging times,
JF526-Taxol can induce cell
cycle arrest and apoptosis.
Monitor cell morphology,
proliferation, and viability. For
long-term studies, consider
using the lowest effective

concentration.[1]

Troubleshooting
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Problem

Possible Cause

Suggested Solution

Low Signal/No Staining

- Insufficient probe
concentration or incubation
time.- Poor cell health.-

Incorrect filter sets.

- Increase the concentration of
JF526-Taxol and/or the
incubation time.- Ensure cells
are healthy and not overly
confluent.- Verify that the
excitation and emission filters

are appropriate for JF526.

High Background
Fluorescence

- Probe precipitation.-
Autofluorescence from media

components.

- Ensure the DMSO stock is
fully dissolved in the medium.-
Use phenol red-free medium
for imaging to reduce

background autofluorescence.

Phototoxicity/Cell Death

- High laser power or
prolonged exposure.- High

probe concentration.

- Reduce laser power and
exposure time. Use the lowest
possible illumination dose.-
Decrease the concentration of
JF526-Taxol.- Use an
environmental chamber to
maintain optimal cell culture

conditions during imaging.

Altered Microtubule Dynamics

- The inherent pharmacological

effect of Taxol.

- Be aware that JF526-Taxol
stabilizes microtubules and will
affect their dynamic properties.
For studies requiring
unperturbed dynamics,
consider alternative
microtubule probes that do not

have a stabilizing effect.

Conclusion

JF526-Taxol (TFA) is a highly effective and convenient tool for visualizing microtubule

structures in living cells. Its fluorogenic nature allows for no-wash, low-background imaging,

© 2025 BenchChem. All rights reserved. 8/10

Tech Support


https://www.benchchem.com/product/b15136786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

making it particularly well-suited for a wide range of live-cell microscopy applications, including
confocal and super-resolution microscopy.[9] By following the detailed protocols and
considering the optimization parameters outlined in these application notes, researchers can
successfully employ JF526-Taxol to gain valuable insights into the dynamic processes involving
the microtubule cytoskeleton.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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